1-Boc-ピペリジン

概要

説明

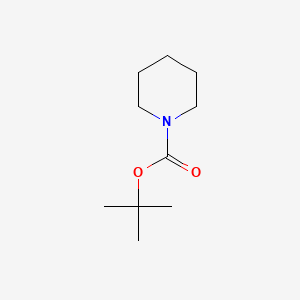

1-Boc-piperidine, also known as tert-butoxycarbonyl piperidine, is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

科学的研究の応用

1-Boc-piperidine has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals, including inhibitors and agonists for various receptors.

Industry: It is employed in the production of fine chemicals and intermediates for various industrial processes

作用機序

Target of Action

1-Boc-piperidine, also known as N-Boc-piperidine or N-Boc-tetrahydropyridine, is a piperidine derivative . GPR119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and it plays a crucial role in glucose-stimulated insulin secretion .

Mode of Action

As a precursor in the synthesis of gpr119 agonists, it is likely that the compound or its derivatives bind to the gpr119 receptor, leading to a series of intracellular events .

Biochemical Pathways

Given its role in the synthesis of GPR119 agonists, it may indirectly influence the signaling pathways associated with this receptor . GPR119 is involved in the regulation of glucose homeostasis, so the activation of this receptor could impact metabolic pathways related to glucose utilization .

Result of Action

The mechanism of action behind these effects remains to be characterized .

生化学分析

Biochemical Properties

1-Boc-piperidine plays a significant role in biochemical reactions, particularly in the synthesis of various piperidine derivatives. It interacts with several enzymes and proteins, including acetyl-CoA carboxylase and IGF-1R inhibitors . These interactions are crucial for the synthesis of compounds that have therapeutic potential, such as anti-obesity drugs and allosteric inhibitors. The nature of these interactions often involves the formation of stable intermediates that facilitate the desired chemical transformations.

Cellular Effects

1-Boc-piperidine has been shown to influence various cellular processes. In studies involving Wistar rats, 1-Boc-piperidine was found to decrease calorie intake in a dose-dependent manner and exhibit anxiolytic effects . These effects suggest that 1-Boc-piperidine may impact cell signaling pathways related to appetite regulation and anxiety. Additionally, its role in the synthesis of GPR119 selective agonists indicates potential effects on gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 1-Boc-piperidine involves its interaction with specific biomolecules. For instance, it is used in the synthesis of GPR119 selective agonists, which are known to activate G-protein-coupled receptors involved in metabolic regulation . The binding interactions of 1-Boc-piperidine with these receptors can lead to enzyme inhibition or activation, resulting in changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Boc-piperidine have been observed to change over time. Studies have shown that it remains stable under various conditions, but its degradation products can influence long-term cellular functions . For example, prolonged exposure to 1-Boc-piperidine in in vitro studies has demonstrated sustained anxiolytic effects, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-Boc-piperidine vary with different dosages in animal models. In Wistar rats, low doses of 1-Boc-piperidine reduced calorie intake and exhibited anxiolytic effects, while higher doses did not show significant adverse effects . It is essential to determine the threshold levels to avoid potential toxicity and ensure the compound’s efficacy in therapeutic applications.

Metabolic Pathways

1-Boc-piperidine is involved in various metabolic pathways, particularly those related to the synthesis of piperidine derivatives. It interacts with enzymes such as lysine decarboxylase and copper amine oxidase, which are crucial for the biosynthesis of piperidine-based compounds . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 1-Boc-piperidine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, enhancing its biochemical efficacy . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 1-Boc-piperidine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For instance, its localization in the endoplasmic reticulum or mitochondria can impact protein synthesis and energy metabolism, respectively.

準備方法

Synthetic Routes and Reaction Conditions: 1-Boc-piperidine can be synthesized through various methods. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like methanol under reflux conditions .

Industrial Production Methods: Industrial production of 1-Boc-piperidine often involves the same synthetic route but on a larger scale. The process includes the purification of the product through crystallization or distillation to achieve high purity levels required for industrial applications .

化学反応の分析

Types of Reactions: 1-Boc-piperidine undergoes several types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the piperidine to participate in further substitution reactions.

Reduction Reactions: The compound can be reduced to form various derivatives.

Cyclization Reactions: It can undergo cyclization to form different heterocyclic compounds.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Reducing Agents: Sodium borohydride is often used for reduction reactions.

Cyclization Agents: Various catalysts and reagents can be used to facilitate cyclization reactions.

Major Products Formed: The major products formed from these reactions include deprotected piperidine, reduced piperidine derivatives, and various heterocyclic compounds .

類似化合物との比較

Piperidine: The parent compound without the Boc protecting group.

Pyrrolidine: A five-membered ring analog of piperidine.

Piperazine: A six-membered ring containing two nitrogen atoms.

Uniqueness: 1-Boc-piperidine is unique due to the presence of the Boc protecting group, which makes it a versatile intermediate in organic synthesis. The Boc group can be easily removed under mild conditions, allowing for selective reactions to occur at the nitrogen atom .

生物活性

1-Boc-piperidine, a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological properties of 1-Boc-piperidine, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

1-Boc-piperidine is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring. This modification enhances its stability and solubility, making it a valuable intermediate in the synthesis of biologically active compounds.

Antitumor Activity

Research indicates that piperidine derivatives, including 1-Boc-piperidine, exhibit significant antitumor activity. For instance, studies have shown that compounds derived from piperidin-4-one can selectively inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors such as prostate and breast cancer. This inhibition suggests a potential therapeutic application for 1-Boc-piperidine in cancer treatment .

Antioxidant and Antibacterial Properties

In addition to its antitumor effects, 1-Boc-piperidine has been evaluated for antioxidant and antibacterial activities. A study reported that various substituted derivatives of piperidin-4-one demonstrated promising results against different bacterial strains and free radicals. These findings indicate that 1-Boc-piperidine could serve as a lead compound for developing new antioxidant and antibacterial agents .

Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has also been explored. A specific study highlighted the ability of certain piperidine compounds to prevent neurotoxicity induced by binge drinking, suggesting that 1-Boc-piperidine may possess similar protective effects on neuronal cells .

Case Study 1: Inhibition of PRMT5

A notable case study focused on the inhibition of protein arginine methyltransferase 5 (PRMT5) using various piperidine derivatives. The study revealed that certain compounds exhibited significant tumor growth inhibitory effects while minimizing adverse events. This highlights the clinical relevance of piperidine derivatives like 1-Boc-piperidine in targeted cancer therapies .

Case Study 2: Synthesis and Biological Evaluation

Another investigation involved synthesizing multiple piperidin-4-one derivatives, including those with Boc modifications. The synthesized compounds were tested for their biological activity, revealing that modifications at specific positions significantly influenced their efficacy against cancer cell lines .

Table 1: Biological Activities of Piperidine Derivatives

特性

IUPAC Name |

tert-butyl piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCNHUCCQJMSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426618 | |

| Record name | 1-Boc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75844-69-8 | |

| Record name | 1,1-Dimethylethyl 1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75844-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinecarboxylic acid, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Boc-piperidine compare to other compounds in terms of its synthesis and application in producing chiral amines?

A2: 1-Boc-piperidine serves as a crucial starting material in synthesizing chiral amines, particularly (S)-(+)-3-amino-1-Boc-piperidine [, ]. This synthesis, facilitated by immobilized ω-transaminases, offers a more sustainable and efficient one-step approach compared to traditional multi-step methods [].

Q2: Can 1-Boc-piperidine be chemically modified to improve its efficacy in specific applications?

A3: Yes, research has shown that modifying 1-Boc-piperidine through processes like incorporating it into N(2)-alkylated 1,2,3-triazole hybrids [] or utilizing it in the synthesis of (R)-3-benzylamino-1-Boc-piperidine through imine reductase engineering [], can enhance its efficacy for specific applications.

Q3: Are there any established protocols for large-scale production of compounds derived from 1-Boc-piperidine?

A4: Yes, researchers have successfully demonstrated the synthesis of (R)-3-benzylamino-1-Boc-piperidine on a hectogram scale using an engineered imine reductase, highlighting its potential for industrial-scale production [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。